cis vs. trans Cyclohexane Configuration: Conformational Impact on LPA₁ Antagonist Potency
The *cis* isomer presents the carboxylic acid and the isoxazole‑3‑carboxamide group on the same face of the cyclohexane ring, generating a distinct orientation of the pharmacophore compared with the *trans* isomer. In the Bristol‑Myers Squibb LPA₁ antagonist series, the *cis* isomers consistently exhibit higher potency; representative compounds in the patent achieve hLPA₁ IC₅₀ values ≤50 nM, whereas the corresponding *trans* diastereomers typically show IC₅₀ values >500 nM in the same functional antagonist assay [1].
| Evidence Dimension | hLPA₁ functional antagonist IC₅₀ |
|---|---|
| Target Compound Data | cis‑configured carbamoyl cyclohexyl acids: IC₅₀ ≤50 nM (most potent examples in the patent) |
| Comparator Or Baseline | trans‑configured analogues: IC₅₀ >500 nM |
| Quantified Difference | ≥10‑fold improvement in potency for the cis series |
| Conditions | Human recombinant LPA₁ expressed in Chem‑1 cells; inhibition of LPA‑induced intracellular calcium mobilization |
Why This Matters
Securing the *cis* isomer directly avoids the substantial potency loss observed with the *trans* isomer, which is critical for LPA₁‑targeted programs in fibrosis and oncology.
- [1] US Patent 11,180,488 B2. Isoxazole o‑linked carbamoyl cyclohexyl acids as LPA antagonists. Bristol‑Myers Squibb Co. 2021. (See representative IC₅₀ ranges for cis vs. trans stereoisomers in the hLPA₁ functional assay.) View Source
